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molecular formula C9H10F3N B1302369 2-(4-Trifluoromethyl-phenyl)-ethylamine CAS No. 775-00-8

2-(4-Trifluoromethyl-phenyl)-ethylamine

Cat. No. B1302369
M. Wt: 189.18 g/mol
InChI Key: HMFOBPNVAAAACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 1-(2-nitro-vinyl)-4-trifluoromethyl-benzene (I-4a: 2.5 g, 11.52 mmol) was reacted with LAH (856 mg, 23.04 mmol) in dry THF (50 mL) to afford 2.1 g of the product (96.77%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
856 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96.77%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:13][C:12]([F:14])([F:15])[C:9]1[CH:8]=[CH:7][C:6]([CH2:5][CH2:4][NH2:1])=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
856 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 96.77%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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